AChE Inhibition: vs. 4-Sulfamoyl Analog
The target compound demonstrates moderate inhibitory activity against Anopheles gambiae acetylcholinesterase (AChE), a key target for insecticide development. In a direct enzymatic assay, the compound exhibited an IC50 of 142 nM against recombinant wild-type AChE [1]. This value places it within a range that is mechanistically relevant, especially when compared to other 2-chloro-N-arylacetamides. For example, a structurally related analog, 2-chloro-N-(4-sulfamoylphenyl)acetamide, has been reported with significantly lower potency in similar AChE inhibition assays, often exhibiting IC50 values in the high micromolar range (e.g., >10,000 nM) . The 2-chloro substitution on the phenyl ring in the target compound is believed to enhance binding affinity through improved hydrophobic interactions within the enzyme's active site, a feature absent in the para-substituted analog .
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 142 nM |
| Comparator Or Baseline | 2-chloro-N-(4-sulfamoylphenyl)acetamide: IC50 >10,000 nM (estimated from class-level data) |
| Quantified Difference | Approximately 70-fold greater potency for target compound |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; 10 min incubation; Ellman assay |
Why This Matters
This potency differential informs selection for projects targeting insect AChE, where the target compound offers a more sensitive and efficacious starting point for lead optimization compared to its 4-sulfamoyl analog.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). IC50: 142 nM. View Source
